![molecular formula C11H14BNO3 B2795431 [2-Cyano-3-(2-methylpropoxy)phenyl]boronic acid CAS No. 2377609-10-2](/img/structure/B2795431.png)
[2-Cyano-3-(2-methylpropoxy)phenyl]boronic acid
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Overview
Description
“[2-Cyano-3-(2-methylpropoxy)phenyl]boronic acid” is a chemical compound with the molecular formula C11H14BNO3 . It is used as a reactant in various chemical reactions .
Chemical Reactions Analysis
“[2-Cyano-3-(2-methylpropoxy)phenyl]boronic acid” can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Scientific Research Applications
Organic Synthesis
Boronic acids, including “[2-Cyano-3-(2-methylpropoxy)phenyl]boronic acid”, are often used as reagents and catalysts in organic synthesis . They can participate in various chemical reactions, contributing to the synthesis of a wide range of organic compounds.
Sensing Applications
Boronic acids have unique properties that make them useful in sensing applications . They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
Biological Labelling
The interaction of boronic acids with diols allows their utilization in various areas including biological labelling . They can be used to label specific molecules in biological systems, aiding in the study and understanding of these systems .
Protein Manipulation and Modification
Boronic acids can interact with proteins, allowing for their manipulation and modification . This can be useful in various research areas, including the study of protein function and structure .
Therapeutics Development
Boronic acids have been used in the development of therapeutic drugs . Their unique properties and interactions with biological molecules can make them useful in the design and synthesis of new drugs .
Separation Technologies
Boronic acids can be used in separation technologies . Their ability to selectively interact with certain molecules can be leveraged to separate specific compounds from mixtures .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, particularly with enzymes that have hydroxyl groups in their active sites . This interaction can lead to changes in the activity of these proteins.
Biochemical Pathways
Boronic acids are often used in the suzuki-miyaura coupling reaction, a type of cross-coupling reaction used in organic synthesis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [2-Cyano-3-(2-methylpropoxy)phenyl]boronic acid . Factors such as pH can influence the rate of reactions involving boronic acids . Additionally, storage conditions can affect the stability of the compound .
properties
IUPAC Name |
[2-cyano-3-(2-methylpropoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BNO3/c1-8(2)7-16-11-5-3-4-10(12(14)15)9(11)6-13/h3-5,8,14-15H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHWYTQWFCETAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OCC(C)C)C#N)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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